

A Technical Guide to the Spectroscopic Data of 4'-Methylchrysoeriol

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Compound of Interest

Compound Name: 4'-Methylchrysoeriol

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This technical guide provides an in-depth overview of the spectroscopic data for **4'-Methylchrysoeriol**, a methylated flavone with potential applications in various research fields. This document summarizes its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for data acquisition, and illustrates a general workflow for its isolation and analysis.

Spectroscopic Data of 4'-Methylchrysoeriol

4'-Methylchrysoeriol, also known as 5,7-dihydroxy-3',4'-dimethoxyflavone, has the molecular formula $C_{17}H_{14}O_6$ and a molecular weight of 314.29 g/mol. Its structure has been elucidated using various spectroscopic techniques, primarily NMR and MS.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The 1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **4'-Methylchrysoeriol**.

Table 1: 1H NMR Spectroscopic Data for **4'-Methylchrysoeriol** (100 MHz)[1]

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.94	s	
6	6.71	d	2.0
8	6.95	d	2.0
2'	7.54	d	2.0
5'	7.22	d	8.0
6'	7.54	dd	8.0, 2.0
3'-OCH ₃	3.92	s	
4'-OCH ₃	3.98	s	

Table 2: ¹³C NMR Spectroscopic Data for **4'-Methylchrysoeriol** (100 MHz)[[1](#)]

Position	Chemical Shift (δ , ppm)
2	148.9
3	135.7
4	176.7
5	160.8
6	97.5
7	164.0
8	96.4
9	151.5
10	107.7
1'	120.6
2'	134.9
3'	116.8
4'	160.4
5'	116.8
6'	134.9
3'-OCH ₃	56.0
4'-OCH ₃	56.1

1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. Fragmentation patterns can further aid in structure elucidation.

Table 3: Mass Spectrometry Data for **4'-Methylchrysoeriol**

Ion	m/z
[M] ⁺	314

The mass spectrum of **4'-Methylchrysoeriol** shows a molecular ion peak at m/z 314, which corresponds to its molecular weight.[1]

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the NMR and MS data for flavonoids like **4'-Methylchrysoeriol**.

2.1. NMR Spectroscopy Protocol

2.1.1. Sample Preparation A few milligrams of the purified **4'-Methylchrysoeriol** are dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[2]

2.1.2. Data Acquisition ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance spectrometer operating at a frequency of 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C.[3][4] Standard pulse sequences are used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

2.2. Mass Spectrometry Protocol

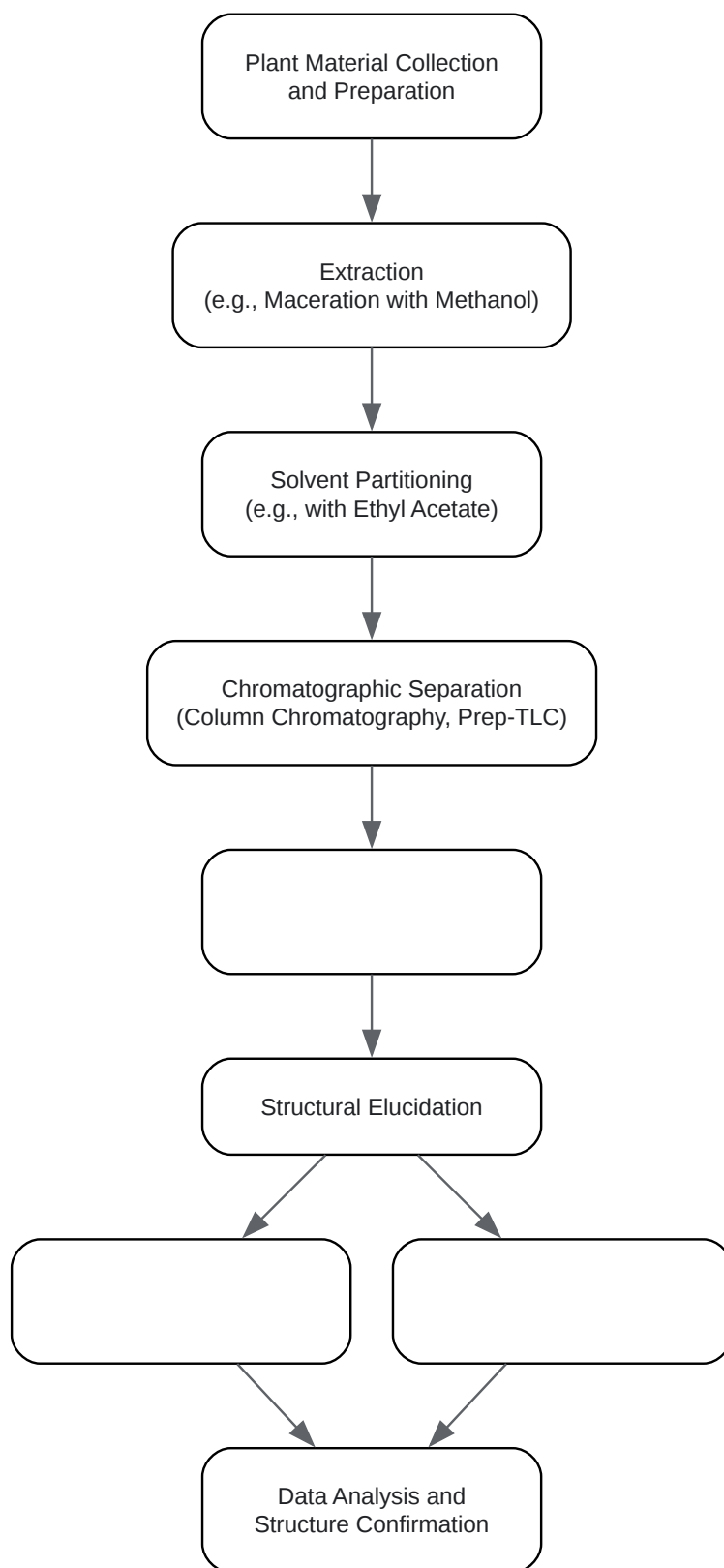
2.2.1. Sample Preparation and Chromatography The sample is dissolved in a suitable solvent like methanol.[5] Chromatographic separation is often performed using a liquid chromatography (LC) system, such as an Agilent 1200 series, coupled to the mass spectrometer. A C18 column is commonly used with a gradient elution of mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5]

2.2.2. Mass Spectrometry Analysis Mass spectrometric analysis can be carried out using an instrument such as a triple quadrupole or a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7] The analysis can be performed in both positive and negative ion modes to obtain comprehensive fragmentation data.[7] Typical ESI conditions

include a capillary voltage of around 4000 V, a gas temperature of 300 °C, and a nitrogen gas flow of 10 L/min.[6]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of **4'-Methylchrysoeriol** from a plant source.



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Caption: Workflow for Isolation and Spectroscopic Analysis.

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